molecular formula C19H12O4 B5910874 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one

7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one

Cat. No.: B5910874
M. Wt: 304.3 g/mol
InChI Key: SNUDMLXHADUYIX-UHFFFAOYSA-N
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Description

    Reagents: 2-naphthol, potassium carbonate

    Conditions: Reflux in dimethylformamide (DMF)

    Reaction: Etherification to form 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the naphthalen-2-yloxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

  • Step 1: Preparation of Chromone Core

      Reagents: Salicylaldehyde, acetic anhydride

      Conditions: Reflux in acetic acid

      Reaction: Formation of 4H-chromen-4-one

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydrochromone derivatives

    Substitution: Halogenated chromones

Scientific Research Applications

7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential as an enzyme inhibitor

    Medicine: Investigated for its anti-inflammatory and anticancer properties

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other signaling molecules, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: Lacks the naphthalen-2-yloxy group

    3-(naphthalen-2-yloxy)-4H-chromen-4-one: Lacks the hydroxyl group at position 7

Uniqueness

7-hydroxy-3-(naphthalen-2-yloxy)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the naphthalen-2-yloxy group. This combination enhances its biological activity and makes it a valuable compound for various applications.

Properties

IUPAC Name

7-hydroxy-3-naphthalen-2-yloxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O4/c20-14-6-8-16-17(10-14)22-11-18(19(16)21)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUDMLXHADUYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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